molecular formula C6H4N4O2 B7942855 7-Nitro-3H-imidazo[4,5-b]pyridine

7-Nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B7942855
M. Wt: 164.12 g/mol
InChI Key: GKNVWOWIFVSUFJ-UHFFFAOYSA-N
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Description

Contextualization of the Imidazo[4,5-b]pyridine Heterocyclic Scaffold in Organic and Medicinal Chemistry Research

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in the realms of organic and medicinal chemistry. irb.hr Its structural analogy to purine (B94841) bases, the fundamental components of DNA and RNA, has spurred extensive biological investigation into its therapeutic potential. nih.govnih.gov This structural similarity allows imidazo[4,5-b]pyridine derivatives to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.gov

Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of biological effects, including:

Anticancer activity: These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer. irb.hreurjchem.comresearchgate.net Some derivatives act as inhibitors of crucial enzymes in cell division, such as Aurora kinases and c-Met kinase. irb.hr

Antimicrobial properties: The scaffold is a key component in compounds exhibiting activity against bacteria and fungi. eurjchem.commdpi.comnih.gov

Antiviral effects: Certain derivatives have been developed and tested against viruses like the Bovine Viral Diarrhea Virus (BVDV). nih.gov

Anti-inflammatory action: The ability of some imidazo[4,5-b]pyridine compounds to mitigate inflammatory responses has been explored, particularly in the context of retinal ischemia. nih.gov

Central Nervous System (CNS) activity: The scaffold is found in compounds that act as GABAA receptor agonists, highlighting their potential in neurological applications. nih.gov

Beyond its medicinal applications, the imidazo[4,5-b]pyridine framework is also utilized in materials science, for instance, as a corrosion inhibitor for mild steel. najah.edu The versatility of this scaffold stems from the various synthetic routes available for its construction and modification, allowing chemists to fine-tune its properties for specific applications. nih.govacs.org

Table 1: Selected Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Biological Activity Target/Application Reference
Anticancer Aurora kinase inhibition, c-Met kinase inhibition irb.hr
Antimicrobial Antibacterial, Antifungal eurjchem.commdpi.comnih.gov
Antiviral Bovine Viral Diarrhea Virus (BVDV) nih.gov
Anti-inflammatory Retinal ischemia nih.gov
CNS Activity GABAA receptor agonism nih.gov
Corrosion Inhibition Mild steel protection najah.edu

Significance of Nitrated Imidazo[4,5-b]pyridine Derivatives in Chemical Synthesis and Mechanistic Studies

The introduction of a nitro group onto the imidazo[4,5-b]pyridine scaffold, as seen in 7-Nitro-3H-imidazo[4,5-b]pyridine, profoundly influences the molecule's chemical reactivity and properties. The nitro group is a strong electron-withdrawing group, which has several important consequences for the heterocyclic system.

From a synthetic standpoint, the nitro group activates the pyridine (B92270) ring, making it more susceptible to nucleophilic aromatic substitution reactions. nih.gov This enhanced reactivity facilitates the introduction of a wide variety of functional groups onto the core structure, enabling the synthesis of a diverse library of derivatives. For example, the synthesis of various imidazo[4,5-b]pyridine derivatives often starts from a nitrated precursor like 2-chloro-3-nitropyridine (B167233). acs.orgnih.gov The nitro group can also be readily reduced to an amino group, a versatile functional group that can be further modified to create new compounds.

In mechanistic studies, the nitro group serves as a valuable probe. Its strong electron-withdrawing nature can be used to study reaction mechanisms and to understand the electronic effects on the reactivity of the imidazo[4,5-b]pyridine system. The presence of the nitro group can also be crucial for the biological activity of the molecule. For instance, in some antimicrobial compounds, the nitro group is implicated in the generation of reactive nitrogen species that can damage microbial cells. Furthermore, the reaction of 3-nitro-4H-chromen-4-one with in situ generated 1-substituted 5-amino-1H-imidazoles leads to the formation of 1-substituted 6-nitro-3H-imidazo[4,5-b]pyridines, which are potential inhibitors of adenosine (B11128) deaminase (ADA). researchgate.net

Scope and Research Objectives for Academic Investigations on this compound

Academic investigations into this compound are typically driven by a set of well-defined research objectives aimed at understanding its fundamental chemistry and exploring its potential applications. The primary areas of focus include:

Synthesis and Characterization: A major objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. This involves exploring different starting materials, reaction conditions, and catalysts to optimize yield and purity. nih.govresearchgate.net Comprehensive characterization of the synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm their structure and purity. uctm.edu

Reaction Chemistry: Researchers are keen to explore the reactivity of this compound. This includes studying its behavior in various chemical transformations, such as nucleophilic substitution, reduction of the nitro group, and further functionalization of the heterocyclic core. Understanding its reactivity is crucial for designing new synthetic strategies and for predicting its behavior in different chemical environments.

Medicinal Chemistry and Biological Evaluation: A significant portion of the research on this compound is directed towards its potential as a scaffold for the development of new therapeutic agents. This involves designing and synthesizing a library of derivatives and evaluating their biological activity against various targets, including cancer cells, microbes, and specific enzymes. eurjchem.comacs.org

Structure-Activity Relationship (SAR) Studies: A key objective is to establish a clear understanding of the relationship between the chemical structure of this compound derivatives and their biological activity. By systematically modifying the structure and observing the effect on activity, researchers can identify the key structural features required for optimal potency and selectivity. This knowledge is invaluable for the rational design of new and more effective drug candidates.

Mechanistic Insights: Investigating the mechanism of action by which this compound and its derivatives exert their biological effects is a fundamental research goal. This may involve studies to identify the specific molecular targets and cellular pathways that are modulated by these compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVWOWIFVSUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Nitro 3h Imidazo 4,5 B Pyridine and Its Precursors

Strategies for Incorporating the Nitro Group at Position 7 of the Imidazo[4,5-b]pyridine Core

These methods focus on the late-stage introduction of the nitro functional group.

The direct nitration of the 3H-imidazo[4,5-b]pyridine core represents the most straightforward conceptual approach to obtaining the 7-nitro derivative. This electrophilic aromatic substitution is typically attempted using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. However, this method is complicated by the electronic nature of the fused heterocyclic system. The pyridine (B92270) ring is inherently electron-deficient, which deactivates it towards electrophilic attack. Consequently, harsh reaction conditions are often required, which can lead to low yields and the formation of multiple side products.

Furthermore, controlling the regioselectivity of the nitration is a significant challenge. The fused imidazole (B134444) ring can influence the position of substitution, and there is a competing risk of N-nitration on the imidazole nitrogen. Achieving selective nitration at the C7 position requires careful optimization of reaction parameters, including the choice of nitrating agent, solvent, and temperature. Due to these difficulties, direct nitration is often a less favored route compared to more controlled, multi-step synthetic sequences.

A more controlled and widely employed strategy involves the nitration of a pyridine precursor, which is then used to construct the imidazole ring. A key intermediate for this pathway is 2-nitro-3-aminopyridine. The synthesis of this precursor often requires a protection strategy to direct the nitration to the desired position and avoid unwanted side reactions.

One effective method involves the protection of the amino group of 3-aminopyridine (B143674). The reaction of 3-aminopyridine with phosgene (B1210022) or urea (B33335) yields N,N'-di-(3-pyridyl)-urea google.com. This urea derivative serves to protect the amino group and activate the pyridine ring for selective nitration. The nitration of N,N'-di-(3-pyridyl)-urea with a mixture of nitric and sulfuric acid proceeds in a highly controllable manner, selectively introducing a nitro group at the 2-position of both pyridine rings to yield N,N'-di-(2-nitro-3-pyridyl)-urea. The reaction is typically carried out at temperatures between 50-70°C google.com. The final step is the hydrolytic cleavage of the urea linkage, typically with an inorganic base in an aqueous alcohol solution, to afford two equivalents of 2-nitro-3-aminopyridine in high yield and purity google.com. This multi-step process provides a reliable route to the crucial nitrated precursor, circumventing the challenges of direct nitration.

De Novo Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine via Cyclization Reactions

De novo synthesis, or the construction of the target molecule from the ground up, offers excellent control over the final structure and substituent placement. These methods typically start with a substituted pyridine that already contains the nitro group or its precursor.

The precursor 2-nitro-3-aminopyridine is central to building the imidazo[4,5-b]pyridine ring system. The general strategy involves the reduction of the nitro group at the C2 position to an amino group, generating a highly reactive 2,3-diaminopyridine intermediate. This intermediate is then cyclized with a one-carbon synthon to form the imidazole ring.

This transformation can be performed in a one-step reductive cyclization process. For instance, reacting 2-nitro-3-aminopyridine with substituted acetophenones in the presence of stannous chloride (SnCl₂) and formic acid leads directly to the formation of the imidazopyridine scaffold nih.gov. In this reaction, it is proposed that the formylation of the C3-amino group assists in the reduction of the C2-nitro group, which is followed by spontaneous cyclization nih.gov.

Alternatively, the process can be carried out in a stepwise manner. First, the 2-nitro-3-aminopyridine is reduced to 2,3-diaminopyridine using various reducing agents, such as iron in acidic ethanol or catalytic hydrogenation orgsyn.org. The resulting 2,3-diaminopyridine is then cyclized by heating with reagents like formic acid or triethyl orthoformate to yield the unsubstituted imidazo[4,5-b]pyridine nih.gov.

A highly efficient and elegant de novo approach is the one-pot, three-step tandem reaction starting from 2-chloro-3-nitropyridine (B167233). This method allows for the rapid construction of diverse, substituted imidazo[4,5-b]pyridines acs.org. The sequence begins with a nucleophilic aromatic substitution (SNAr) reaction, where 2-chloro-3-nitropyridine is treated with a primary amine. This reaction typically proceeds smoothly in a water-isopropanol (H₂O-IPA) medium at around 80°C, replacing the chlorine atom with the amine substituent acs.org.

Following the SNAr reaction, the nitro group of the resulting N-substituted-3-nitropyridin-2-amine intermediate is reduced in situ. This is commonly achieved by adding a reducing agent like zinc dust in the presence of acid to the same reaction vessel. This step generates an N-substituted-pyridine-2,3-diamine intermediate acs.org.

The final step is the heteroannulation (cyclization) with an aldehyde. The addition of an aldehyde to the reaction mixture containing the diamine leads to condensation and subsequent aromatization to form the final 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine product. This entire sequence can be performed in a single pot, making it a highly atom-economical and efficient process acs.org.

Table 1: Examples of Imidazo[4,5-b]pyridines Synthesized via Tandem Reaction from 2-Chloro-3-nitropyridine acs.org
Primary AmineAldehydeProductYield
PropylamineBenzaldehyde3-Propyl-2-phenyl-3H-imidazo[4,5-b]pyridine94%
Propylamine4-Nitrobenzaldehyde2-(4-Nitrophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine96%
Propylamine2-Bromobenzaldehyde2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine90%
BenzylamineBenzaldehyde3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine95%
Benzylamine4-Chlorobenzaldehyde3-Benzyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine92%
3-MethoxypropylamineBenzaldehyde3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine92%

This strategy involves the cyclization of a diamine precursor that already contains a nitro group, which will ultimately reside on the final heterocyclic product. While synthetic routes starting specifically from 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine are not extensively documented, the principle can be illustrated by the synthesis of analogous structures.

For example, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized from a precursor that contains a pre-existing nitro substituent on a phenoxy moiety nih.gov. The synthesis begins with a suitably substituted diaminopyridine, in this case, a 5,6-diaminopyridine derivative bearing a 4-nitrophenoxy group. This nitrated diamine is then subjected to a condensation reaction with various substituted aromatic aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅). This reaction directly forms the imidazole ring, incorporating the aldehyde's substituent at the C2 position of the imidazo[4,5-b]pyridine core, while retaining the nitro group on the phenoxy side chain. This approach demonstrates how a nitro group can be carried through the final cyclization step to yield a nitrated target molecule nih.gov.

Advanced Synthetic Techniques for this compound Scaffolds

The synthesis of this compound and its derivatives has evolved to include advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact. These techniques, including catalytic approaches, microwave-assisted reactions, and the application of green chemistry principles, are pivotal in the modern synthesis of these heterocyclic compounds.

Catalytic Approaches in Nitrated Imidazo[4,5-b]pyridine Synthesis (e.g., Pd- or Cu-catalyzed cyclization)

Catalytic methods, particularly those employing palladium (Pd) and copper (Cu), have become instrumental in the synthesis of the imidazo[4,5-b]pyridine scaffold. These methods often facilitate key bond-forming reactions under milder conditions and with greater efficiency than traditional synthetic routes.

Palladium-Catalyzed Synthesis:

Palladium catalysts are widely used for their effectiveness in C-N and C-C bond-forming reactions, which are crucial for constructing the imidazo[4,5-b]pyridine core. A common strategy involves the Pd-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, followed by in situ cyclization and dehydration to yield the final product. nih.govorganic-chemistry.org This approach provides a regioselective route to N1-substituted imidazo[4,5-b]pyridines, a challenging feat with other methods. organic-chemistry.org The use of specific ligands, such as Me4tBu-XPhos, is often critical for achieving high yields. organic-chemistry.org

Another significant palladium-catalyzed approach starts from 2-chloro-3-nitropyridine. acs.orgnih.gov In a tandem, one-pot process, a primary amine can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro group and subsequent heteroannulation with an aldehyde to form the fully substituted imidazo[4,5-b]pyridine ring system. acs.orgnih.gov This method is advantageous as it avoids the isolation of intermediates and often proceeds with high efficiency. acs.orgnih.gov

A summary of representative palladium-catalyzed reactions for the synthesis of imidazo[4,5-b]pyridine derivatives is presented in the table below.

Starting MaterialCatalyst/LigandKey TransformationProduct TypeReference
2-Chloro-3-aminopyridinePd catalyst / Me4tBu-XPhosAmide coupling and in situ cyclizationN1-substituted imidazo[4,5-b]pyridines organic-chemistry.org
2-Chloro-3-nitropyridineNot explicitly catalytic for cyclization, but Pd-catalysis is a known method for precursor synthesisSNAr, nitro reduction, and heteroannulation1,2-disubstituted imidazo[4,5-b]pyridines acs.orgnih.gov
5-Bromo-2,3-diaminopyridinePd(PPh3)4Suzuki cross-coupling6-Aryl-2-phenyl-imidazo[4,5-b]pyridines nih.gov

Copper-Catalyzed Synthesis:

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of nitrogen-containing heterocycles. While direct examples of Cu-catalyzed synthesis of this compound are less common in the reviewed literature, the principles are demonstrated in the synthesis of related structures like imidazo[1,2-a]pyridines. For instance, a Cu(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.orgnih.gov This reaction proceeds through a sequence of Michael addition, radical cation formation, hydrogen abstraction, and intramolecular nucleophilic addition. organic-chemistry.org The use of CuBr has been identified as particularly effective. organic-chemistry.org

Copper catalysis is also employed in amidation reactions to produce precursors for imidazo[4,5-c]pyridines, a structurally related isomer. acs.org These examples highlight the potential of copper catalysis in the broader synthesis of nitrated imidazopyridine scaffolds, even if specific applications to this compound are still emerging.

Microwave-Assisted Synthetic Routes to Nitrated Imidazo[4,5-b]pyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, improve yields, and often enhance product purity. rsc.org The application of microwave irradiation has been successfully employed in the synthesis of various imidazopyridine derivatives, including those with nitro functionalities.

One notable example is the expeditious, one-pot sequential synthesis of pyrido-fused imidazo[4,5-c]quinolines, where microwave assistance is key. rsc.org In this process, a 2-amino pyridine is condensed with a nitro-functionalized acetophenone to generate a nitrated imidazo[1,2-a]pyridine intermediate. rsc.org Subsequent reduction and cyclization steps benefit from the rapid and uniform heating provided by microwaves. rsc.org

In the context of 3H-imidazo[4,5-b]pyridine synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, microwave-assisted methods resulted in cleaner reactions and were more efficient. eurjchem.com The condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids to form 2-substituted imidazo[4,5-b]pyridines is also effectively accelerated by microwave heating, particularly when using silica gel as a support. nih.gov

The table below summarizes key findings for microwave-assisted synthesis of imidazopyridine derivatives.

PrecursorsKey Features of Microwave MethodProductYieldReference
2-Amino pyridines and 2-bromo-2′-nitroacetophenoneOne-pot sequential reaction, green mediaPyrido fused imidazo[4,5-c]quinolinesHigh rsc.org
5-Bromo-2,3-diaminopyridine and various aldehydesReduced reaction times, higher yields, cleaner reactions6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridinesNot specified eurjchem.com
2-Amino-3-hydroxypyridine and carboxylic acidsFast, silica gel support2-Substituted imidazo[4,5-b]pyridines71-92% nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Use of Green Solvents:

A significant advancement in the green synthesis of imidazo[4,5-b]pyridines is the use of water or aqueous-organic solvent mixtures. A highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold has been developed using a mixture of water and isopropanol (H₂O-IPA) as the solvent. acs.orgnih.gov This method, which starts from 2-chloro-3-nitropyridine, is described as environmentally benign and avoids the use of toxic transition-metal catalysts. acs.orgnih.gov The use of water as a solvent has also been reported for the thermal, air-oxidative cyclocondensation of 2,3-diaminopyridine with substituted aryl aldehydes, yielding 1H-imidazo[4,5-b]pyridine derivatives in excellent yields without the need for an external oxidizing agent. nih.gov

Reusable and Heterogeneous Catalysts:

The development of reusable heterogeneous catalysts is a cornerstone of green chemistry. For the synthesis of imidazopyridine derivatives, Al³⁺-exchanged K10 montmorillonite clay (Al³⁺-K10 clay) has been employed as an efficient and reusable catalyst. nih.gov This catalyst facilitates the intramolecular cyclization to form the imidazopyridine ring system in excellent yields (80-93%) and can be reused multiple times with only a slight decrease in activity. nih.gov The use of such solid acid catalysts is environmentally benign, cost-effective, and simplifies the experimental procedure. nih.gov

Atom Economy and Energy Efficiency:

One-pot and tandem reactions that minimize intermediate isolation steps contribute to higher atom economy and process efficiency. The synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine via a tandem SNAr reaction-reduction-heterocyclization is a prime example of this principle. acs.orgnih.gov Furthermore, the use of microwave-assisted synthesis, as discussed in the previous section, aligns with green chemistry principles by significantly reducing reaction times and energy consumption compared to conventional heating methods. rsc.org The use of air as a green oxidant in some catalytic cycles further enhances the environmental credentials of these synthetic routes. organic-chemistry.org

Green Chemistry PrincipleApplication in Imidazo[4,5-b]pyridine SynthesisKey AdvantagesReference(s)
Use of Green SolventsH₂O-IPA mixture or water as the reaction mediumNon-toxic, non-flammable, environmentally benign acs.orgnih.govnih.gov
Reusable CatalystsAl³⁺-exchanged K10 montmorillonite clayEnvironmentally benign, cost-effective, operational simplicity nih.gov
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, lower energy consumption rsc.orgeurjchem.com
Atom EconomyOne-pot tandem reactionsMinimizes waste, simplifies purification acs.orgnih.gov
Use of Green OxidantsAir as the oxidant in Cu-catalyzed reactionsAbundant, low cost, no toxic byproducts organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 7 Nitro 3h Imidazo 4,5 B Pyridine

Reactions Involving the Nitro Group at Position 7

The nitro group at the 7-position is a dominant feature of the molecule, strongly influencing its chemical behavior. This electron-withdrawing group deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for other important transformations.

Reductive Transformations of the Nitro Group to Other Functionalities

The reduction of the nitro group is a common and crucial transformation, often serving as a gateway to a wide array of functional groups. This process can be finely controlled to yield different products depending on the reagents and reaction conditions. A typical example is the reduction of a nitro group to an amino group, which is a key step in the synthesis of many biologically active compounds. For instance, the reduction of 2-chloro-3-nitropyridine (B167233) using zinc and concentrated hydrochloric acid in a water-isopropanol medium yields the corresponding diamine derivative. nih.gov This transformation is instrumental in the subsequent construction of the imidazo[4,5-b]pyridine ring system. nih.gov

The resulting amino group can be further modified, for example, through diazotization followed by substitution, allowing for the introduction of various other functionalities. This highlights the synthetic utility of the nitro group as a precursor to a diverse range of derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Nitrated Pyridine Ring

The presence of the strongly electron-withdrawing nitro group significantly facilitates nucleophilic aromatic substitution (SNAr) on the pyridine ring. nih.gov This effect is particularly pronounced for substituents positioned ortho or para to the nitro group. In the case of 7-Nitro-3H-imidazo[4,5-b]pyridine, the nitro group activates the ring, making it susceptible to attack by nucleophiles.

While the most common SNAr reactions involve the displacement of a leaving group such as a halogen, the nitro group itself can act as a leaving group in certain instances, a reaction known as nitro-group displacement. mdpi.com This reactivity has been demonstrated in related nitropyridine systems where the nitro group is displaced by nucleophiles like fluoride (B91410) ions. mdpi.com The efficiency of such reactions is enhanced by the electron-poor nature of the pyridyl aromatic system. mdpi.com

The accepted mechanism for SNAr reactions has traditionally been a two-step addition-elimination process via a Meisenheimer intermediate. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. nih.gov

For pyridines and related heterocycles, which are common scaffolds in medicinal chemistry, SNAr reactions are a cornerstone for introducing structural diversity. nih.gov The reaction typically occurs at the C2 or C4 positions of the pyridine ring. youtube.com

Functionalization of the Imidazo[4,5-b]pyridine Core in this compound

Beyond the reactions of the nitro group, the fused imidazo[4,5-b]pyridine core offers additional sites for chemical modification, allowing for the synthesis of a broad spectrum of derivatives with tailored properties.

Alkylation Reactions at Nitrogen Atoms (N1, N3) of the Imidazole (B134444) Moiety

The imidazole portion of the molecule contains two nitrogen atoms, N1 and N3, which are potential sites for alkylation. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the alkylating agent. Alkylation at these positions can significantly alter the steric and electronic properties of the molecule, impacting its biological activity and physical characteristics.

For example, in the synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines, the nitrogen of a primary amine first displaces a chlorine atom on a pyridine ring, and subsequent reactions lead to the formation of the imidazole ring with the alkyl or aralkyl group from the primary amine attached to the N3 position. acs.org

Table 1: Examples of N-Alkylated Imidazo[4,5-b]pyridine Derivatives

ProductReagents and ConditionsReference
3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine2-Chloro-3-nitropyridine, 3-methoxypropylamine, H₂O-IPA, 80°C; then Zn, conc. HCl; then benzaldehyde, 85°C acs.org

This table is based on a multi-step synthesis where N-alkylation is an integral part.

Electrophilic Aromatic Substitution on the Pyridine or Imidazole Moiety

Direct electrophilic aromatic substitution on the this compound core is challenging due to the deactivating effect of both the nitro group and the pyridine nitrogen atom. wikipedia.orgyoutube.com Electrophilic substitution on pyridine itself is significantly slower than on benzene (B151609) and requires harsh reaction conditions, often resulting in low yields. youtube.com The reaction typically occurs at the 3-position. youtube.com

The presence of the nitro group further deactivates the ring, making electrophilic attack even more difficult. libretexts.org While activating groups can enhance the rate of electrophilic substitution, the combination of the pyridine nitrogen and the nitro group in this compound makes this a less favorable pathway for derivatization. libretexts.org Computational studies on the nitration of pyridine derivatives have provided insights into the reactivity and regioselectivity of such reactions. rsc.org

Cross-Coupling Reactions at Halogenated Nitrated Derivatives (e.g., from 7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine)

A powerful strategy for functionalizing the imidazo[4,5-b]pyridine core involves the use of halogenated derivatives in transition metal-catalyzed cross-coupling reactions. Halogen atoms, typically chlorine or bromine, can be introduced onto the pyridine ring and subsequently serve as handles for forming new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings are widely employed for this purpose. nih.govresearchgate.net For instance, a chloro-substituent at the 7-position of the imidazo[4,5-b]pyridine ring can be displaced in SNAr reactions or participate in cross-coupling reactions.

The synthesis of substituted imidazo[4,5-b]pyridines often starts from a halogenated nitropyridine, such as 2-chloro-3-nitropyridine. nih.govacs.org The chlorine atom can be substituted by various nucleophiles, and after reduction of the nitro group and cyclization, the resulting halogenated imidazo[4,5-b]pyridine can be further functionalized via cross-coupling reactions. acs.org

Table 2: Examples of Cross-Coupling Reactions on Halogenated Heterocycles

Reaction TypeSubstratesCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura CouplingHalogenated aromatics/heteroaromatics, Aryl/pyridylboronic acidsPd catalystAryl-substituted pyridines/pyrazines nih.gov
Buchwald-Hartwig Amination2-Halo imidazo[4,5-b]pyridines, Enolizable heterocyclesPd(OAc)₂, XantphosC2-substituted imidazo[4,5-b]pyridines researchgate.net
Sonogashira Coupling4-Chloro-pyrido[2,3-d]pyrimidinone, AlkynesPd catalyst4-Alkynyl-pyrido[2,3-d]pyrimidinones nih.gov

This table provides examples of cross-coupling reactions on related heterocyclic systems, demonstrating the general applicability of these methods.

Synthesis of Advanced this compound Conjugates and Hybrid Molecules

The development of sophisticated molecular architectures from this compound involves the formation of hybrid molecules, where the core is combined with other pharmacophores, and the creation of conjugates with larger biomolecules or synthetic polymers. These approaches aim to enhance biological activity, improve pharmacokinetic profiles, or enable targeted delivery.

The imidazo[4,5-b]pyridine scaffold itself is a privileged structure in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. rsc.org The introduction of a nitro group at the 7-position further modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity.

The synthesis of hybrid molecules involves the covalent linking of the this compound core with other small bioactive molecules. This strategy is often employed to create multifunctional agents that can interact with multiple biological targets or to combine the therapeutic effects of two different pharmacophores.

The primary approach for synthesizing these hybrids involves the derivatization of the imidazo[4,5-b]pyridine ring system. While specific examples for the 7-nitro isomer are not extensively documented, the general synthetic strategies for the parent scaffold can be applied. These methods often involve the initial synthesis of a functionalized imidazo[4,5-b]pyridine that can then be coupled to another molecule of interest.

A common method for the synthesis of the imidazo[4,5-b]pyridine skeleton starts from substituted pyridines, such as 2-chloro-3-nitropyridine. acs.org This starting material can undergo a tandem reaction involving a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by reduction of the nitro group and subsequent heteroannulation with an aldehyde to form the desired substituted imidazo[4,5-b]pyridine. acs.org This multi-step, one-pot procedure allows for the introduction of various substituents at the N-3 and C-2 positions, providing a versatile route to a library of derivatives that can be used to create hybrid molecules. acs.org

Another strategy involves the direct functionalization of the pre-formed imidazo[4,5-b]pyridine ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to introduce aryl or heteroaryl groups at different positions of the imidazo[4,5-b]pyridine core. This method offers a powerful tool for creating complex hybrid structures.

The following table summarizes examples of synthesized hybrid molecules based on the broader imidazo[4,5-b]pyridine scaffold, illustrating the chemical diversity that can be achieved. These examples provide a blueprint for the potential synthesis of 7-nitro-substituted analogues.

Compound ClassSynthetic StrategyReactantsNotes
2,6-Disubstituted Imidazo[4,5-b]pyridinesSuzuki Cross-Coupling2,6-dihalo-imidazo[4,5-b]pyridine, various boronic acidsAllows for the introduction of diverse aryl and heteroaryl moieties at positions 2 and 6.
Imidazo[4,5-b]pyridine-Pyran HybridsMulti-component ReactionSubstituted imidazo[1,2-a]pyridines, malononitrile, cyclochexanedioneDemonstrates the fusion of the imidazopyridine core with other heterocyclic systems. google.com
Imidazo[4,5-b]pyridine-Thiazole HybridsMulti-step Synthesis6,8-dichloro-2-methylimidazo[1,2-a]pyridineHighlights the creation of hybrid structures with known bioactive heterocycles. google.com
Imidazo[4,5-b]pyridine-Pyrazole HybridsMulti-step Synthesis6,8-dichloro-2-methylimidazo[1,2-a]pyridineAnother example of combining the imidazopyridine scaffold with other pharmacologically relevant rings. google.com

The conjugation of this compound to larger molecules such as peptides, proteins, or polymers is an advanced strategy to improve its drug-like properties. For instance, antibody-drug conjugates (ADCs) can be created to selectively deliver a potent small molecule to target cells. While direct examples of this compound conjugates are not prevalent in the reviewed literature, the principles of bioconjugation chemistry can be applied to this scaffold.

A key requirement for conjugation is the presence of a reactive handle on the small molecule that can be selectively coupled to the macromolecule. This can be achieved by introducing functional groups such as alkynes or azides for "click chemistry," or other reactive groups for bioorthogonal ligation.

Click chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offers a highly efficient and selective method for creating stable conjugates. calpaclab.comdoi.org To utilize this chemistry, a derivative of this compound bearing either an azide (B81097) or an alkyne group would need to be synthesized. For example, alkylation of the imidazole nitrogen with a propargyl group can introduce a terminal alkyne, which is then ready for conjugation. researchgate.net

The following table outlines potential strategies for the synthesis of this compound conjugates.

Conjugation StrategyRequired Functional Group on ImidazopyridinePotential Conjugate PartnerReaction Type
Click ChemistryAlkyne or AzideAzide- or Alkyne-modified peptide/polymerHuisgen 1,3-Dipolar Cycloaddition
Amide Bond FormationCarboxylic Acid or AmineAmine- or Carboxylic Acid-containing biomoleculeCarbodiimide-mediated coupling
Thiol-Maleimide LigationThiolMaleimide-functionalized proteinMichael Addition

The synthesis of such conjugates would typically involve a multi-step process starting with the functionalization of the this compound core, followed by the conjugation reaction with the macromolecule of interest. The development of these advanced molecular constructs holds promise for future therapeutic applications.

Structural and Electronic Characteristics of 7 Nitro 3h Imidazo 4,5 B Pyridine Through Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP) on 7-Nitro-3H-imidazo[4,5-b]pyridine and its Derivatives

Density Functional Theory (DFT) has become a important method for investigating the properties of imidazo[4,5-b]pyridine derivatives. uctm.edunih.govnih.govmdpi.com The B3LYP functional, in conjunction with various basis sets, is frequently employed to achieve a balance between computational cost and accuracy in predicting molecular geometries, electronic structures, and spectroscopic properties. uctm.eduresearchgate.netresearchgate.net These theoretical studies are crucial for understanding the reactivity and potential applications of these compounds. nih.govnih.gov

The first step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its derivatives, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to obtain optimized bond lengths and angles. uctm.eduresearchgate.net

These optimized geometries are crucial for understanding the molecule's stability and reactivity. For instance, in related imidazo[4,5-b]pyridine derivatives, the planarity of the fused ring system is a key feature, although substituents can influence this. irjweb.com The nitro group's orientation relative to the imidazopyridine core is a significant conformational parameter that can impact the molecule's electronic properties and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of an Imidazo[4,5-b]pyridine Derivative. uctm.edu
ParameterBond/AngleCalculated Value
Bond Length (Å)N1-C21.38
Bond Length (Å)C2-N31.32
Bond Length (Å)N1-C7a1.39
Bond Length (Å)C5-C61.38
Bond Length (Å)C6-C71.40
Bond Angle (°)C2-N1-C7a105.2
Bond Angle (°)N1-C2-N3114.5
Bond Angle (°)C5-C6-C7120.5

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is typically localized over the electron-rich imidazo[4,5-b]pyridine ring system, while the LUMO is often centered on the electron-withdrawing nitro group and the pyridine (B92270) ring. nih.govmdpi.com This distribution indicates that the imidazopyridine moiety acts as the primary electron donor, while the nitro-substituted part of the molecule serves as the electron acceptor. mdpi.com The energy gap is a key parameter in determining the molecule's potential for charge transfer interactions. nih.govnih.gov

Table 2: Calculated Frontier Orbital Energies and Related Parameters for Imidazo[4,5-b]pyridine Derivatives. mdpi.com
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative 1-6.54-2.314.23
Derivative 2-6.89-2.674.22
Derivative 3-7.01-2.894.12
Derivative 4-6.98-2.764.22

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

In this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine and imidazole (B134444) rings, indicating these are the most likely sites for electrophilic attack. uctm.eduresearchgate.net Conversely, the hydrogen atoms of the imidazole and pyridine rings would exhibit positive potential, making them susceptible to nucleophilic attack. This analysis is crucial for predicting the molecule's reactivity and its interactions with other molecules, such as biological receptors. researchgate.net

Spectroscopic Signatures and Theoretical Vibrational Analysis of this compound

Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a powerful synergy with experimental techniques.

Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netcardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, key vibrational modes would include the N-H and C-H stretching frequencies, the symmetric and asymmetric stretching of the nitro group, and the various ring stretching and deformation modes of the imidazopyridine core. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational dynamics. researchgate.netcardiff.ac.uk It is common practice to scale the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for an Imidazo[4,5-b]pyridine Derivative. researchgate.net
Vibrational ModeExperimental IRCalculated (DFT)Assignment
ν(N-H)31373145N-H stretching
ν(C=N)16531660C=N stretching
ν(C=C)14641470Aromatic C=C stretching
νas(NO2)~1530~1535Asymmetric NO2 stretching
νs(NO2)~1350~1355Symmetric NO2 stretching

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net

For this compound, theoretical chemical shift predictions can aid in the assignment of the signals observed in the experimental NMR spectra to specific protons and carbon atoms in the molecule. acs.orgresearchgate.net This is particularly valuable for complex molecules where signal overlap or ambiguity can occur. The correlation between calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. nih.gov For instance, the electron-withdrawing effect of the nitro group would be expected to cause a downfield shift (higher ppm values) for nearby protons and carbons, a feature that can be verified by both experimental and theoretical means. nih.gov

Table 4: Experimental and Calculated 13C NMR Chemical Shifts (ppm) for an Imidazo[4,5-b]pyridine Derivative. uctm.eduresearchgate.net
Carbon AtomExperimental 13C NMRCalculated 13C NMR
C2150.5151.0
C5119.1119.5
C6131.7132.0
C7148.0148.5
C7a133.7134.0

Intermolecular Interactions and Solid-State Characteristics of this compound Systems

The solid-state architecture of a molecular crystal is governed by a complex interplay of intermolecular forces. For a molecule like this compound, with its hydrogen bond donors and acceptors, and an electron-withdrawing nitro group, a rich variety of non-covalent interactions is anticipated to dictate its crystal packing.

Hirshfeld Surface Analysis for the Elucidation of Intermolecular Contacts

Based on the functional groups present, the primary intermolecular contacts expected to be significant are:

O···H and N···H interactions: The nitro group's oxygen atoms and the nitrogen atoms of the imidazo[4,5-b]pyridine ring system are strong hydrogen bond acceptors. The hydrogen atom on the imidazole nitrogen is a potential hydrogen bond donor. These interactions would likely appear as distinct, sharp spikes on the 2D fingerprint plots derived from the Hirshfeld surface.

H···H contacts: As with most organic molecules, van der Waals interactions involving hydrogen atoms are expected to cover a large portion of the molecular surface.

C···H and C···C contacts: These interactions, including potential π-π stacking between the aromatic rings, would also contribute to the crystal packing. The electron-deficient nature of the nitro-substituted pyridine ring could influence the geometry of such stacking interactions.

N···O contacts: Direct interactions between the nitrogen atoms of the ring and the oxygen atoms of the nitro group of adjacent molecules may also be present.

A hypothetical breakdown of the contributions of these interactions to the Hirshfeld surface is presented in the interactive table below.

Intermolecular ContactExpected ContributionSignificance
O···H/H···OHighIndicates strong hydrogen bonding, a key factor in the crystal's cohesion.
N···H/H···NHighRepresents another significant set of hydrogen bonding interactions crucial for the crystal lattice.
H···HModerate to HighComprises the majority of the weaker van der Waals forces.
C···H/H···CModerateReflects weaker C-H···π or other van der Waals interactions.
C···CLow to ModerateSuggests the presence of π-π stacking interactions between the aromatic systems.
N···O/O···NLowRepresents closer packing between the nitro group and the heterocyclic rings.

This table is a theoretical representation based on the molecular structure and not derived from experimental data.

X-ray Diffraction Studies for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD study of this compound would provide invaluable information, including:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) quantify the size and shape of the repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom within the unit cell allows for the determination of bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Molecular Conformation: XRD would reveal if the molecule is planar or if there is any twist between the imidazole and pyridine rings.

Without a published crystal structure, the specific crystallographic data for this compound remains undetermined. A summary of the kind of data an XRD analysis would provide is shown in the interactive table below.

ParameterDescriptionHypothetical Value
Chemical FormulaThe elemental composition of the molecule.C₆H₄N₄O₂
Molecular WeightThe mass of one mole of the compound.164.12 g/mol
Crystal SystemThe crystal family to which the compound belongs.Monoclinic or Orthorhombic
Space GroupThe symmetry group of the crystal.e.g., P2₁/c or Pnma
a (Å)The length of the a-axis of the unit cell.Data not available
b (Å)The length of the b-axis of the unit cell.Data not available
c (Å)The length of the c-axis of the unit cell.Data not available
α (°)The angle between the b and c axes.90° (for Orthorhombic)
β (°)The angle between the a and c axes.>90° (for Monoclinic)
γ (°)The angle between the a and b axes.90° (for Orthorhombic)
Volume (ų)The volume of the unit cell.Data not available
ZThe number of molecules in the unit cell.4 or 8

This table contains placeholder information and hypothetical values as specific experimental data is not available.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The presence of both hydrogen bond donors (the N-H of the imidazole) and acceptors (the nitrogen atoms of the rings and the oxygen atoms of the nitro group) strongly suggests that hydrogen bonding plays a dominant role in the crystal packing of this compound. These hydrogen bonds would likely link the molecules into extended networks, such as chains, sheets, or more complex three-dimensional arrays.

Advanced Research Applications and Mechanistic Investigations of 7 Nitro 3h Imidazo 4,5 B Pyridine Derivatives

Molecular Docking and Protein-Ligand Interaction Studies Involving Nitrated Imidazo[4,5-b]pyridines

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is invaluable for understanding how ligands, such as derivatives of 7-nitro-3H-imidazo[4,5-b]pyridine, interact with biological targets at a molecular level.

In-silico docking studies have been instrumental in elucidating the binding mechanisms of nitrated imidazo[4,5-b]pyridine derivatives with several key protein targets. These studies reveal the specific forces—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—that stabilize the enzyme-inhibitor complexes. nih.gov

Lumazine (B192210) Synthase: This enzyme is crucial for riboflavin (B1680620) biosynthesis in microorganisms, making it an attractive target for antimicrobial agents. nih.govresearchgate.net Docking studies of imidazo[4,5-b]pyridine derivatives with Mycobacterium tuberculosis lumazine synthase have been performed. nih.govresearchgate.net Specifically, the derivative 2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine was identified as a promising candidate, with analyses showing hydrogen bond interactions with the amino acid residue GLU122C in the enzyme's active site. researchgate.net The interactions stabilizing the enzyme-inhibitor complex involve a combination of hydrogen bonds, aromatic interactions, and hydrophobic forces. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is another validated target for antimicrobial and anticancer agents. Molecular docking studies of imidazo[4,5-b]pyridine analogs with the DHFR active site have been conducted to determine their potential binding modes. mdpi.com These theoretical studies confirm that the derivatives can form numerous important interactions with the amino acid residues of the target enzyme, suggesting their potential as DHFR inhibitors. mdpi.com

Kinases: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is implicated in cancers. sci-hub.se Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of several kinases.

B-Raf Kinase: A series of imidazo[4,5-b]pyridines were synthesized and evaluated as B-Raf kinase inhibitors. sci-hub.se X-ray crystallography revealed that these compounds bind in a "DFG-in, αC-helix out" conformation. The imidazo[4,5-b]pyridine core forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the NH and carbonyl groups of the amino acid Cys532. sci-hub.se

Aurora Kinases: A potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases was discovered from a hit generation approach using the imidazo[4,5-b]pyridine scaffold. nih.gov This compound, which features a 2-(4-(dimethylamino)phenyl) substituent, demonstrated significant inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov

Target ProteinDerivative TypeKey Interactions / FindingsIC₅₀ Values (µM)Source
Lumazine Synthase2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineHydrogen bonding with GLU122C; Hydrophobic and aromatic interactions.N/A nih.govresearchgate.net
B-Raf KinaseSubstituted imidazo[4,5-b]pyridinesBinds in DFG-in, αC-helix out conformation; H-bonds with Cys532 in hinge region.0.061 µM (Compound 4) sci-hub.se
Aurora-A Kinase2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridine derivativePotent inhibition.0.042 nih.gov
Aurora-B Kinase2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridine derivativePotent inhibition.0.198 nih.gov
Aurora-C Kinase2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridine derivativePotent inhibition.0.227 nih.gov

The insights gained from molecular docking and interaction studies are pivotal for the rational design of new, more effective ligands. By understanding the structure-activity relationships (SAR), researchers can strategically modify the parent scaffold to enhance binding affinity and selectivity.

Targeting the ATP-Cleft in Kinases: In the development of B-Raf inhibitors, the initial interaction data guided the exploration of substitutions at the 2-position of the imidazo[4,5-b]pyridine core. sci-hub.se This strategy aimed to probe the exterior of the ATP-binding cleft, leading to the development of compound 23 , a potent and selective inhibitor with optimized enzyme and cellular potency. sci-hub.senih.gov

Influence of Substituents: For lumazine synthase inhibitors, studies revealed the relative importance of different substituents on the imidazo[4,5-b]pyridine core. The presence of a nitro (NO₂) group was found to be favorable for activity, ranking higher than an amino (NH₂) group in some series. nih.govresearchgate.net This finding directly informs the design of next-generation inhibitors by highlighting the utility of the electron-withdrawing nitro group for potent activity.

Prototropic Equilibria and pH-Sensitive Behavior of Imidazo[4,5-b]pyridine Systems with Nitro Groups

The imidazo[4,5-b]pyridine system contains multiple nitrogen atoms, making it susceptible to protonation and capable of existing in different tautomeric forms. The electronic properties of substituents, such as the nitro group, significantly influence this behavior.

The characterization of different tautomers and regioisomers of imidazo[4,5-b]pyridine derivatives is routinely performed using spectroscopic methods like ¹H and ¹³C Nuclear Magnetic Resonance (NMR). mdpi.comuctm.edu These techniques are essential for confirming the structures of synthesized compounds, including the specific placement of substituents on the heterocyclic core. uctm.edu While these methods are fundamental for structural elucidation, detailed studies focusing specifically on the pH-dependent spectroscopic shifts of this compound are not extensively detailed in the available literature.

Computational chemistry provides a powerful means to predict the acid-base properties of molecules. irb.hr Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate proton affinities and pKa values, offering a quantitative measure of basicity. irb.hrnih.gov

Research indicates that for the imidazo[4,5-b]pyridine scaffold, the most basic site is consistently the unsaturated nitrogen atom in the imidazole (B134444) ring. nih.gov This site is therefore the most likely to be protonated under acidic conditions. This finding is consistent with the known higher basicity of imidazole compared to pyridine (B92270). nih.gov Computational approaches have been established to calculate pKa values by determining the Gibbs energies of the neutral and protonated forms of the molecule in a given solvent and applying a linear function to correlate these energies with experimental pKa values. irb.hr These models are crucial for predicting how the molecule will behave in different pH environments, which is vital for both biological and material science applications.

Role of this compound Framework in Material Science Research

Beyond its well-established role in medicinal chemistry, the imidazo[4,5-b]pyridine framework possesses unique structural characteristics that make it suitable for applications in material science. acs.org One of the most explored applications in this area is as a corrosion inhibitor for metals.

Derivatives of imidazo[4,5-b]pyridine have been identified as effective corrosion inhibitors for mild steel and iron in acidic environments. uctm.edunajah.edu The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that reduces the rate of corrosion. najah.edu The efficiency of this inhibition improves with increasing concentration of the inhibitor. najah.edu

Quantum chemical calculations and Monte Carlo simulations have been employed to understand this process at a molecular level. uctm.edu These theoretical studies help to evaluate the affinity of the imidazo[4,5-b]pyridine derivatives to adsorb onto different metallic surfaces. It has been found that these compounds show a remarkable tendency to adsorb onto iron surfaces, suggesting their potential as highly effective corrosion inhibitors. uctm.edu The adsorption is favored by chemisorption interactions between the inhibitor molecules and the metal. najah.edu The potential for these molecules to participate in proton- and charge-transfer processes also suggests broader applications in the development of novel organic materials. acs.org

Exploration of Proton- and Charge-Transfer Processes in Organometallic and Material Applications

The inherent structure of the imidazo[4,5-b]pyridine core, featuring both proton-donating (N-H in the imidazole ring) and proton-accepting (pyridine nitrogen) sites, makes its derivatives prime candidates for studies into proton-transfer phenomena. Research on analogous compounds, such as 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, has revealed the potential for excited-state intramolecular proton transfer (ESIPT). nih.gov In this process, a proton is transferred from a hydroxyl group to a nitrogen atom within the same molecule upon photoexcitation. nih.gov This rapid, light-induced tautomerization results in a species with a significantly different electronic distribution and a large Stokes shift, a property highly desirable for applications in molecular sensors, probes, and light-emitting materials. nih.gov

Furthermore, the imidazo[4,5-b]pyridine framework can facilitate twisted intramolecular charge-transfer (TICT) processes. nih.gov In a TICT state, photoexcitation leads to the rotation of a part of the molecule, resulting in a highly polar, charge-separated state. nih.gov This phenomenon is particularly relevant for the development of fluorescent molecular rotors and materials with nonlinear optical properties. The efficiency of these deactivation pathways is sensitive to environmental factors, suggesting potential applications in sensing. nih.gov While direct studies on the 7-nitro derivative are not extensively documented in this specific context, the fundamental principles observed in related imidazo[4,5-b]pyridine compounds provide a strong basis for its exploration in these advanced applications. The electron-withdrawing nature of the nitro group at the 7-position is expected to significantly influence the energetics of both ESIPT and TICT processes, potentially leading to new materials with tailored photophysical properties.

Recent studies have also delved into the proton and metal dication affinities of tetracyclic molecules based on the imidazo[4,5-b]pyridine core, utilizing techniques such as electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations. mdpi.com These investigations have identified the imidazole nitrogen as the primary binding site for protons and metal ions. mdpi.com The binding affinities are influenced by substituent effects, with electron-donating groups generally enhancing the basicity and coordination ability of the molecule. mdpi.com These findings are crucial for understanding the coordination chemistry of imidazo[4,5-b]pyridine derivatives and open avenues for their use in metalloenzyme modulation and metal-ion sensing. mdpi.com

Theoretical and Experimental Studies on Corrosion Inhibition using Nitrated Imidazo[4,5-b]pyridine Derivatives

The application of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for metals, particularly mild steel in acidic environments, has been a subject of considerable research. najah.eduimist.manajah.edu These studies combine experimental electrochemical techniques with theoretical quantum chemical calculations to elucidate the inhibition mechanism.

Experimental Evaluation:

Experimental investigations typically employ methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to assess the performance of these inhibitors. najah.eduimist.manajah.edu Studies on various imidazo[4,5-b]pyridine derivatives have consistently shown that their inhibition efficiency increases with concentration. najah.eduimist.manajah.edu For instance, research on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine demonstrated a significant reduction in the corrosion rate of mild steel in a 1.0 M HCl solution. najah.eduimist.manajah.edu

The data from these experiments indicate that imidazo[4,5-b]pyridine derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is evidenced by a decrease in the corrosion current density (i_corr) and shifts in the corrosion potential (E_corr) in the presence of the inhibitor. peacta.org The adsorption of these molecules onto the metal surface is a key aspect of their inhibitory action, often following the Langmuir adsorption isotherm, which suggests the formation of a protective monolayer on the metal surface. najah.eduimist.manajah.edu

Theoretical Insights:

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of the inhibitor and its performance. najah.eduimist.manajah.eduresearchgate.net These calculations determine various molecular parameters that correlate with inhibition efficiency.

Key quantum chemical parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. researchgate.net

ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, facilitating adsorption and increasing inhibition efficiency. researchgate.netresearchgate.net

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. researchgate.net

Global Hardness (η) and Softness (σ): Hardness is a measure of resistance to charge transfer, while softness is its reciprocal. Generally, softer molecules are more effective inhibitors as they can more readily donate electrons to the metal surface. researchgate.net

Theoretical studies on various imidazo[4,5-b]pyridine derivatives have shown a strong correlation between these calculated parameters and experimentally observed inhibition efficiencies. najah.eduimist.manajah.edu The presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings facilitates the adsorption of these molecules onto the metal surface, forming a protective barrier against the corrosive environment. peacta.orgresearchgate.net The nitro group in this compound, with its strong electron-withdrawing nature, is expected to significantly influence these quantum chemical parameters and, consequently, its corrosion inhibition properties.

Interactive Data Table: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Imidazo[4,5-b]pyridine Derivatives

The following table presents a hypothetical but representative dataset illustrating the kind of information derived from DFT calculations and experimental measurements for imidazo[4,5-b]pyridine derivatives, which would be relevant for assessing the potential of the 7-nitro derivative.

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (Debye)Inhibition Efficiency (%) @ 0.1 mM
Imidazo[4,5-b]pyridine-6.5-1.25.33.575
2-Methyl-imidazo[4,5-b]pyridine-6.3-1.15.23.882
6-Bromo-imidazo[4,5-b]pyridine-6.7-1.55.22.988
This compound-7.2-2.54.75.1(Predicted High)

This table can be sorted by clicking on the headers to compare the properties of different derivatives. The predicted high inhibition efficiency for the 7-nitro derivative is based on the expected influence of the nitro group on the electronic properties of the molecule, leading to stronger adsorption on the metal surface.

Future Directions and Emerging Research Avenues for 7 Nitro 3h Imidazo 4,5 B Pyridine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of imidazo[4,5-b]pyridine derivatives is a critical area of research, with an increasing emphasis on efficiency and sustainability. mdpi.com Future work aims to move beyond conventional methods towards greener and more effective synthetic routes.

Key emerging strategies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully employed for the synthesis of related 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.net Compared to traditional heating methods, MAOS offers significant advantages, including drastically reduced reaction times, higher product yields, and cleaner reaction profiles. researchgate.net

Phase Transfer Catalysis (PTC): The use of PTC in the alkylation of the imidazo[4,5-b]pyridine core represents an important pathway for creating new derivatives. mdpi.comnih.gov This method facilitates reactions between reactants in different phases, often leading to improved reaction rates and yields.

Sustainable Frameworks: Drawing inspiration from advancements in green chemistry, future syntheses will likely incorporate principles of sustainability. This includes the use of biobased starting materials, the development of flow-based processes for enhanced scalability and safety, and the integration of techno-economic and life-cycle assessments to evaluate the environmental and economic footprint of new synthetic pathways. udel.edu

Base-Promoted Tandem Reactions: The development of metal-free tandem reactions, such as those promoted by a simple inorganic base for the synthesis of related heterocyclic systems, offers a pathway for efficient C-N and C-C bond formation with good functional group tolerance. rsc.org

Exploration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new imidazo[4,5-b]pyridine derivatives. By simulating molecular properties and interactions, researchers can predict the behavior of compounds like 7-Nitro-3H-imidazo[4,5-b]pyridine before committing to lab-intensive synthesis.

Advanced computational methods being explored include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of imidazo[4,5-b]pyridine derivatives. uctm.edumdpi.com These calculations can determine global and local reactivity descriptors, optimize molecular geometries, and calculate the HOMO-LUMO energy gap to understand intramolecular charge transfer. mdpi.comnih.gov The molecular electrostatic potential (MEP) map, another DFT-derived tool, is crucial for identifying reactive sites within the molecule. mdpi.comnih.gov

Molecular Docking: This computational technique is vital for predicting how a molecule might interact with a biological target. For instance, docking studies have been used to investigate the binding modes of imidazo[4,5-b]pyridine derivatives in the active sites of enzymes like Dihydrofolate reductase (DHFR) and Cyclooxygenase-2 (COX-2). mdpi.comnih.govnih.gov

Hirshfeld Surface Analysis: This method is employed to analyze intermolecular interactions in the crystalline state, providing insights into the forces that stabilize the molecular structure. uctm.edumdpi.com

Monte Carlo Simulations: These simulations are being used to predict the affinity of imidazo[4,5-b]pyridine derivatives for various surfaces, such as metals. This has direct applications in materials science, for example, in assessing a compound's potential as a corrosion inhibitor. uctm.edu

Table 1: Advanced Computational Methodologies in Imidazo[4,5-b]pyridine Research

MethodologyApplicationResearch FocusCitation
Density Functional Theory (DFT)Electronic structure, Reactivity prediction, HOMO-LUMO gap, MEP mapsUnderstanding charge transfer and reactive sites mdpi.com, uctm.edu, nih.gov
Molecular DockingPredicting binding modes with biological targetsAntimicrobial (DHFR), Anti-inflammatory (COX-2) mdpi.com, nih.gov, nih.gov
Hirshfeld Surface AnalysisAnalyzing intermolecular interactionsCrystal structure stabilization mdpi.com, uctm.edu
Monte Carlo SimulationsPredicting adsorption on surfacesCorrosion inhibition on metal surfaces uctm.edu

Uncovering New Mechanistic Insights into its Chemical Behavior and Interactions

A fundamental understanding of the chemical mechanisms governing the behavior of this compound is crucial for its rational design and application. Future research will focus on elucidating its interaction pathways and the electronic effects of its substituents.

Coordination Chemistry: Recent studies on the imidazo[4,5-b]pyridine scaffold have begun to explore its coordination chemistry with biologically relevant metal dications such as Cu(II) and Zn(II). nih.gov Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) combined with DFT analysis, researchers can probe binding affinities and structures, revealing that the imidazole (B134444) nitrogen often serves as the primary binding site. nih.gov Understanding these interactions is key to developing applications in metalloenzyme modulation and metal-ion sensing. nih.gov

Expansion into Interdisciplinary Research Domains Beyond Traditional Organic Chemistry

The unique properties of the imidazo[4,5-b]pyridine scaffold position it as a valuable platform for a wide range of applications that bridge multiple scientific disciplines.

Medicinal Chemistry: Beyond its known potential as an anticancer and antimicrobial agent, the imidazo[4,5-b]pyridine core is being investigated for other therapeutic uses. researchgate.netnih.gov For example, derivatives have been studied as anti-inflammatory agents by inhibiting COX enzymes and as potential antagonists for biological receptors like angiotensin II. nih.gov

Materials Science: The ability of related derivatives to adsorb onto metal surfaces, as predicted by Monte Carlo simulations, suggests their potential use as effective corrosion inhibitors. uctm.edu Furthermore, the development of related heterocyclic systems as Aggregation-Induced Emission (AIE) luminogens opens a new avenue for creating fluorescent materials. rsc.org These AIEgens have shown promise in chemical sensing applications, such as the highly sensitive detection of nitroaromatic explosives like picric acid. rsc.org

Bioinorganic Chemistry: The exploration of how these molecules coordinate with metal ions is a growing field of interest. nih.gov This research could lead to the development of novel therapeutic chelation agents or probes for studying the role of metal ions in biological systems. nih.gov

Q & A

Q. What are the established synthetic routes for 7-Nitro-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions. Key methods include:

  • Cyclization with phase transfer catalysis : Reacting halogenated pyridine precursors (e.g., 5-bromopyridine-2,3-diamine) with aldehydes under phase transfer conditions (solid-liquid), using solvents like DMF and catalysts such as p-toluenesulfonic acid .
  • Electrophilic substitution : Introducing nitro groups via nitration of pre-synthesized imidazo[4,5-b]pyridine derivatives under controlled acidic conditions to avoid over-nitration .
    Optimization strategies : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., 10 mol% p-toluenesulfonic acid), and temperature (80–100°C for 12–24 hours) to improve yields. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • 1H/13C NMR : Assign peaks to confirm the nitro group’s position (e.g., aromatic protons at δ 8.2–8.5 ppm) and fused ring system integrity .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
  • UV-Vis spectroscopy : Determine λmax (e.g., 244–286 nm) to assess electronic transitions influenced by the nitro group .
  • IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and aromatic C-H stretching (3100–3000 cm⁻¹) .

Q. How does the nitro group influence the compound’s stability and solubility?

  • Stability : The nitro group increases thermal sensitivity. Store at 2–8°C in amber vials to prevent photodegradation .
  • Solubility : Poor aqueous solubility (predicted logP ~2.5) necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Use sonication or co-solvents (e.g., PEG-400) for in vitro studies .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in substitution reactions?

  • DFT analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs substitution to the C-5 or C-7 positions .
  • Reactivity mapping : Compare HOMO-LUMO gaps of nitro-substituted derivatives with halogenated analogs to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported substitution reactivity of halogenated analogs?

  • Case study : Evidence shows chloro groups resist substitution unless activated by electron-withdrawing substituents (e.g., carbamates). For example, ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate undergoes hydrazinolysis only under harsh conditions (anhydrous hydrazine, reflux) .
  • Methodological adjustments : Use stronger nucleophiles (e.g., NaN₃ in DMF at 120°C) or microwave-assisted synthesis to overcome kinetic barriers .

Q. How should biological activity assays be designed for this compound derivatives?

  • Kinase inhibition : Perform ELISA-based assays with recombinant kinases (e.g., EGFR or VEGFR2) at 10–100 µM compound concentrations. Measure IC50 values using ATP-competitive binding protocols .
  • Antimicrobial testing : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .

Q. How can researchers address discrepancies in spectral data between synthesized batches?

  • Batch analysis : Compare 1H NMR spectra (e.g., aromatic proton shifts ±0.1 ppm) to detect impurities. Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity ≥98% .

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Feasible Synthetic Routes

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7-Nitro-3H-imidazo[4,5-b]pyridine
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7-Nitro-3H-imidazo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.